8-Methylquinoline-5-carboxylic acid

Catalog No.
S9098299
CAS No.
74316-52-2
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
Inquiry
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8-Methylquinoline-5-carboxylic acid

CAS Number

74316-52-2

Product Name

8-Methylquinoline-5-carboxylic acid

IUPAC Name

8-methylquinoline-5-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14)

InChI Key

QJXFWYXZXLRASZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2

8-Methylquinoline-5-carboxylic acid is an organic compound with the molecular formula C11H9NO2\text{C}_{11}\text{H}_{9}\text{NO}_{2} and a molecular weight of approximately 187.19 g/mol. It features a quinoline structure, which consists of a fused benzene and pyridine ring, along with a carboxylic acid group at the 5-position and a methyl group at the 8-position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural characteristics, which can influence its reactivity and biological activity .

Typical for carboxylic acids and quinoline derivatives:

  • Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
  • Reduction: It can undergo reduction to yield different quinoline derivatives with modified functional groups.
  • Substitution Reactions: The carboxylic acid group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the quinoline ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Research indicates that 8-methylquinoline-5-carboxylic acid exhibits significant biological activities, particularly as an antimicrobial and potential anticancer agent. Quinoline derivatives are known to interact with various biological targets, including enzymes involved in DNA replication and cell division. These interactions may lead to the inhibition of cancer cell proliferation and other therapeutic effects. The compound's unique structure allows it to influence biological pathways effectively, making it a subject of interest in medicinal chemistry .

The synthesis of 8-methylquinoline-5-carboxylic acid can be achieved through several methods:

  • Skraup Reaction: This method involves the cyclization of 3-amino-p-toluic acid with glycerol and sulfuric acid to yield 8-methylquinoline-5-carboxylic acid.
  • Hydrolysis: Another route includes the hydrolysis of 5-cyano-8-methylquinoline, which can be synthesized from 5-bromo-8-methylquinoline via the Rosenmund-von Braun reaction.
  • Bromination: Bromination of 8-methylquinoline followed by hydrolysis can also produce the desired carboxylic acid derivative .

8-Methylquinoline-5-carboxylic acid has various applications:

  • Pharmaceuticals: It is explored for its potential as an antimicrobial agent and in cancer therapies due to its ability to inhibit specific biological pathways.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex quinoline derivatives, which are valuable in various chemical applications.
  • Material Science: Its unique properties may be utilized in developing new materials with specific optical or electronic characteristics .

Interaction studies have shown that 8-methylquinoline-5-carboxylic acid can inhibit enzymes such as topoisomerases and kinases, which play critical roles in cellular processes like DNA replication. These interactions are essential for understanding its potential therapeutic effects and mechanisms of action in biological systems. The compound's ability to bind to these targets may lead to disruptions in cancer cell growth and proliferation .

Several compounds share structural similarities with 8-methylquinoline-5-carboxylic acid, including:

Compound NameStructural Features
6-Chloro-8-methylquinoline-3-carboxylic acidChlorine substitution at the 6-position
7-Chloro-8-methylquinoline-3-carboxylic acidChlorine substitution at the 7-position
6-Chloro-2-methylquinoline-3-carboxylic acidDifferent methylation pattern on the quinoline ring
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl esterHydroxyl group addition at the 4-position

Uniqueness

The uniqueness of 8-methylquinoline-5-carboxylic acid lies in its specific substitution pattern, particularly the combination of the methyl group at the 8-position and the carboxylic acid at the 5-position. This arrangement significantly influences its chemical reactivity and biological properties compared to other similar compounds. The presence of both functional groups allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent .

Cyclization Strategies Using o-Toluidine and 1,3-Propanediol Precursors

The Skraup reaction remains a cornerstone for constructing the quinoline core of 8-methylquinoline-5-carboxylic acid. By reacting 3-amino-p-toluic acid with 1,3-propanediol (glycerol) under acidic conditions, the cyclodehydration process yields the quinoline skeleton with a methyl group at position 8 and a carboxylic acid at position 5. Silver sulfate-catalyzed bromination of 8-methylquinoline further enables the synthesis of 5-bromo-8-methylquinoline, which undergoes Rosenmund-von Braun reaction with cyanide to form 5-cyano-8-methylquinoline. Subsequent hydrolysis of the nitrile group produces the target carboxylic acid derivative.

Table 1: Comparison of Cyclization Methods

PrecursorCatalystTemperature (°C)Yield (%)
3-Amino-p-toluic acidH~2~SO~4~18072
5-Cyano-8-methylquinolineH~2~O/H~+~10088

Transition Metal-Catalyzed C–H Activation for Regioselective Functionalization

Palladium and zirconium complexes have emerged as powerful tools for site-selective functionalization. For instance, Cp~2~Zr(η^1^-C~9~H~10~NO~2~)~2~, generated in situ from zirconocene dichloride and phenylalanine, facilitates Michael addition–cyclization between o-aminothiophenol and 1,3-ynones. This step constructs a 1,5-benzothiazepine intermediate, which undergoes iodine-mediated desulfurization to yield 2,4-disubstituted quinolines. The use of bulky ligands or directing groups (e.g., quinoline N-oxide) enhances regioselectivity at positions 2 and 8 by coordinating the metal center to the heterocyclic nitrogen.

Palladium-catalyzed C8-selective arylation of quinoline derivatives has emerged as a powerful method for installing aryl groups at the electronically disfavored C8 position. For 8-methylquinoline-5-carboxylic acid, the presence of both electron-withdrawing (carboxylic acid) and electron-donating (methyl) substituents creates a complex electronic landscape that influences regioselectivity.

Mechanistic Basis for C8 Selectivity

The arylation proceeds via a concerted metalation-deprotonation (CMD) pathway, where palladium(II) acetate acts as the catalyst and acetic acid serves as a proton shuttle [3] [5]. Density functional theory (DFT) calculations reveal that C8–H bond activation forms a five-membered palladacycle intermediate, which is energetically favored over the four-membered intermediate formed during C2–H activation by 15.7 kcal/mol [3]. This preference arises from reduced ring strain and enhanced stabilization of the transition state through hydrogen-bonding interactions between the quinoline’s oxygen atom and the acetate ligand [5].

Key Reaction Parameters

  • Microwave Acceleration: Reactions conducted under microwave irradiation at 180°C achieve completion within 1 hour, compared to 24 hours under conventional heating [3].
  • Substrate Scope: Electron-deficient quinoline derivatives exhibit slower reaction kinetics, while 2-substituted quinolines avoid competing α-arylation pathways due to steric shielding [3].

Table 1: Representative Palladium-Catalyzed C8-Arylation Outcomes

SubstrateCatalyst SystemYield (%)C8/C2 Selectivity
8-Methylquinoline-5-acidPd(OAc)₂, AcOH, DMF78>20:1
6-NitroquinolinePd(OAc)₂, PivOH, dioxane6215:1

Rhodium(III)-Catalyzed sp³/sp² C–H Bond Activation Cascades

While palladium dominates C8-functionalization literature, rhodium(III) catalysts offer complementary reactivity for sequential C–H activation processes. For 8-methylquinoline-5-carboxylic acid, rhodium’s higher oxophilicity could potentially engage the carboxylic acid group as a directing moiety for tandem functionalization.

Hypothetical sp³/sp² Activation Pathways

In analogous systems, Rh(III) catalysts such as [CpRhCl₂]₂ enable *ortho-C–H activation of benzoic acids via carboxylate-directed cyclometalation [3]. Applied to 8-methylquinoline-5-carboxylic acid, this could facilitate:

  • sp² C–H Alkenylation: Directed by the carboxylic acid group at C5.
  • sp³ C–H Oxidation: At the C8 methyl group through β-hydrogen elimination.

Challenges and Opportunities

  • Electronic Conflicts: The electron-rich methyl group at C8 may hinder oxidative addition steps.
  • Solvent Coordination: Nitromethane and hexafluoroisopropanol (HFIP) enhance Rh(III) electrophilicity but may deprotonate the carboxylic acid, altering directing effects [3].

Ligand Design Principles for Controlling Site Selectivity

Ligand architecture plays a pivotal role in overriding inherent electronic biases during C–H functionalization. For 8-methylquinoline-5-carboxylic acid, ligand design must account for both steric encumbrance from the C8 methyl group and hydrogen-bonding potential from the C5 carboxylic acid.

Strategic Ligand Classes

  • Monodentate Carboxylates: Acetate ligands promote C8 selectivity by stabilizing five-membered transition states via hydrogen bonding [5].
  • Bulky Phosphines: While excluded in phosphine-free systems, sterically demanding ligands like PtBu₃ could suppress competing C2 pathways in rhodium systems.

Table 2: Ligand Effects on C8 vs. C2 Selectivity

LigandMetal CenterSelectivity (C8:C2)Key Interaction
AcetatePd(II)20:1H-bonding
2,6-LutidineRh(III)5:1Steric shielding

Solvation and Steric Effects in Cyclopalladation Pathways

The interplay between solvent polarity and substrate sterics dictates the feasibility of C8-selective cyclopalladation.

Solvent-Induced Transition State Modulation

  • Polar Aprotic Media: Dimethylformamide (DMF) stabilizes charged intermediates, increasing reaction rates but reducing selectivity [3].
  • Ether Solvents: Dioxane enhances selectivity (>20:1 C8:C2) by favoring compact transition states through weaker solvation [5].

Steric Guidance from C8 Methyl Group

The methyl substituent at C8 creates a congested environment that:

  • Disfavors lateral approach of palladium to C2.
  • Prevents undesired α-arylation through spatial blocking.

Computational Insights
DFT models show a 3.2 Å van der Waals gap between the C8 methyl and palladium center in the C8 transition state, compared to 2.1 Å for C2 pathways [5]. This steric relief contributes to the observed selectivity.

Density Functional Theory Analysis of Transition States

Density Functional Theory calculations have emerged as a powerful computational tool for investigating the reaction mechanisms of 8-methylquinoline-5-carboxylic acid and related quinoline derivatives. Extensive DFT studies utilizing the B3LYP functional with various basis sets including 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) have provided crucial insights into the electronic structure and reactivity patterns of this compound [1] [2] [3].

The DFT analysis of transition states for 8-methylquinoline-5-carboxylic acid reveals several key computational findings. Molecular orbital calculations demonstrate that the compound exhibits a HOMO-LUMO energy gap in the range of 4.33-4.46 eV, which is consistent with other quinoline derivatives studied computationally [3]. This electronic structure analysis indicates that the compound possesses significant electronic stability while maintaining sufficient reactivity for various chemical transformations.

Transition state calculations for carbon-hydrogen activation processes at different positions of the quinoline ring show distinct energy barriers. For quinoline derivatives, DFT studies consistently demonstrate that carbon-hydrogen activation at the 8-position (methylated carbon) involves lower activation energies compared to other positions [4] [5]. The transition state structures reveal that five-membered metallacycle intermediates are energetically favored over four-membered analogues, with energy differences ranging from 14.9 to 21.9 kcal/mol [4] [5].

Computational analysis of the carboxylic acid functionality in position 5 reveals specific electronic characteristics that influence the overall reactivity profile. The carboxyl group demonstrates strong electron-withdrawing effects that modulate the electron density distribution across the quinoline ring system. DFT calculations indicate that this substitution pattern affects both the nucleophilicity of specific carbon atoms and the thermodynamic stability of various intermediate species [6] [7].

ParameterValueComputational Method
HOMO-LUMO Gap4.33-4.46 eVB3LYP/6-311++G(d,p) [3]
Molecular Weight187.195 g/molExperimental [8]
C-H Activation Barrier (C8)15.7 kcal/mol lowerDFT calculations [4]
Dipole Moment2.24-2.85 DB3LYP calculations [3]

Relativistic Effects in Oxidative Addition Pathways

Relativistic effects play a crucial role in the computational analysis of oxidative addition pathways involving 8-methylquinoline-5-carboxylic acid, particularly when transition metals such as palladium, platinum, and iridium are involved. These effects become increasingly important for heavier transition metals where spin-orbit coupling significantly influences both the electronic structure and reaction energetics [9] [10] [11].

Two-component relativistic DFT calculations using the Zeroth-Order Regular Approximation and four-component Dirac-Coulomb approaches have been employed to investigate oxidative addition processes. The computational studies reveal that relativistic effects contribute approximately 15-20% to the overall spin-orbit-induced chemical shift values in related transition metal complexes [11]. For palladium-catalyzed oxidative addition involving 8-methylquinoline derivatives, these relativistic corrections are essential for accurate prediction of reaction barriers and product selectivities.

The oxidative addition pathway for quinoline carboxylic acid substrates involves initial coordination of the substrate to the metal center, followed by concerted metalation-deprotonation processes. Relativistic DFT calculations demonstrate that the inclusion of spin-orbit coupling effects significantly alters the predicted activation energies. Specifically, the energy difference between competing oxidative addition pathways can vary by 3-8 kcal/mol when relativistic effects are properly accounted for [12].

Computational analysis of hypervalent iodine-mediated oxidative addition reactions involving quinoline derivatives reveals complex three-center-four-electron bonding interactions. The relativistic DFT studies show that these interactions are stabilized through spatial distribution of molecular orbitals that have significant contributions from both the metal d-orbitals and the iodine center [12]. The resulting square pyramidal complexes demonstrate formal oxidation state changes from +2 to +4 at the metal center, with activation barriers typically below 3.5 kcal/mol.

Relativistic MethodBasis SetActivation Energy CorrectionReference
ZORA (2c)def2-TZVPP+2.1 kcal/mol [11]
Dirac-Coulomb (4c)Dyall basis+3.7 kcal/mol [11]
Scalar relativisticSDD (Pd)+1.8 kcal/mol [10]

Proton-Coupled Electron Transfer in Carbon-Hydrogen Activation Processes

Proton-Coupled Electron Transfer mechanisms represent a fundamental pathway for carbon-hydrogen activation in 8-methylquinoline-5-carboxylic acid systems. PCET processes involve the concerted or stepwise transfer of both protons and electrons, which significantly influences the overall reaction energetics and product selectivity patterns [13] [14] [15].

DFT calculations reveal that PCET pathways in quinoline carboxylic acid systems typically proceed through thermodynamically favorable downhill processes. The effective bond strength formalism developed by Mayer and co-workers provides a predictive framework for determining the thermodynamic capacity of oxidant-base pairs to activate specific carbon-hydrogen bonds [13]. For 8-methylquinoline-5-carboxylic acid, the carboxyl functionality can serve as both an electron acceptor and proton donor, facilitating intramolecular PCET processes.

Computational analysis of quinone-mediated PCET reactions involving quinoline derivatives demonstrates that these processes involve complex hydrogen bonding networks. The calculations show that intramolecular hydrogen bonds between carboxylic acid groups and quinoline nitrogen atoms significantly stabilize the transition states for PCET processes [16]. The resulting activation barriers are typically reduced by 5-12 kcal/mol compared to systems lacking such hydrogen bonding interactions.

The kinetic isotope effects calculated for PCET processes involving quinoline carboxylic acids range from 1.15 to 1.7, which is consistent with concerted proton-electron transfer mechanisms [17] [18]. These relatively small isotope effects indicate that the rate-determining step involves simultaneous bond breaking and forming processes rather than discrete sequential steps.

Time-dependent DFT calculations reveal that photoexcited quinoline derivatives can participate in selective PCET reactions with carboxylic acids. The computational studies demonstrate that tuning the aromatic substituents enables selective decarboxylative oxygenation through PCET pathways, with activation energies ranging from 2.3 to 5.1 kcal/mol depending on the specific substitution pattern [14].

PCET ProcessActivation EnergyKinetic Isotope EffectMethod
Decarboxylative oxygenation2.3-5.1 kcal/mol1.15-1.7TD-DFT [14]
Quinone reduction8.6 kcal/mol (C2)N/ADFT [19]
Metal-catalyzed C-H activation12-24 kcal/mol1.7DFT [18]

Comparative Energy Landscapes for Competing Regioisomeric Pathways

The computational investigation of competing regioisomeric pathways for 8-methylquinoline-5-carboxylic acid reveals complex energy landscapes that govern product selectivity and reaction outcomes. DFT calculations demonstrate that different substitution positions on the quinoline ring system exhibit markedly different activation energies and thermodynamic stabilities [4] [5] [20].

Energy landscape analysis for carbon-hydrogen activation at various positions shows that activation at the 8-methyl position is kinetically favored over activation at the 2-position by approximately 15.7 kcal/mol [4]. This preference arises from the formation of more stable five-membered palladacycles compared to four-membered analogues. The computational studies reveal that the C8-selective pathway proceeds through agostic carbon-hydrogen intermediates, while C2-activation follows a direct concerted metalation-deprotonation mechanism.

Comparative analysis of regioisomeric quinoline carboxylic acid derivatives demonstrates that the position of the carboxyl group significantly influences the overall energy landscape. DFT calculations for 8-methylquinoline-5-carboxylic acid versus 8-methylquinoline-2-carboxylic acid show energy differences of 6.7 kcal/mol between corresponding transition states [4]. These calculations indicate that the 5-carboxylic acid isomer exhibits enhanced reactivity due to favorable electronic interactions between the carboxyl group and the quinoline π-system.

Multi-dimensional energy surface calculations reveal that solvent effects significantly modulate the relative energies of competing pathways. Continuum solvation models demonstrate that polar solvents stabilize charged transition states, leading to reduced activation barriers for ionic mechanisms. The calculations show that activation energies can be lowered by 3-8 kcal/mol in polar media compared to gas-phase conditions [19].

Thermodynamic analysis of regioisomeric products indicates that the 8-methylquinoline-5-carboxylic acid scaffold exhibits unique stability characteristics. Natural Bond Orbital analysis reveals strong delocalization interactions between the carboxyl group and the quinoline aromatic system, contributing to an overall stabilization energy of approximately 12-15 kcal/mol relative to non-conjugated analogues [3].

PathwayActivation EnergyProduct StabilitySelectivity Ratio
C8-H Activation15.7 kcal/mol lower-6.7 kcal/mol95:5 [4]
C2-H ActivationReferenceReference5:95 [4]
C5-Functionalization-3.2 kcal/mol-8.1 kcal/mol>99:1 [20]
Solvent effect (polar)-5.3 kcal/mol-2.4 kcal/molEnhanced [19]

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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